N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Medicinal chemistry Scaffold-based drug design π–π stacking interactions

Select CAS 2034345-85-0 as your primary SAR probe. Its dual benzofuran–benzothiophene architecture enables head-to-head comparison with mono-scaffold analogs in endothelial adhesion assays, while the unsubstituted benzofuran core eliminates the CYP450 O-demethylation liability of the 7-methoxy analog. This makes it the preferred baseline for systematic metabolic stability optimization. As a formula isomer of ezutromid (CAS 945531-77-1) with a completely distinct scaffold, it is uniquely positioned for proteome-wide selectivity profiling to deconvolve target engagement. Ensure your procurement specifies ≥95% purity for reproducible dose-response studies.

Molecular Formula C19H15NO3S
Molecular Weight 337.39
CAS No. 2034345-85-0
Cat. No. B2948399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
CAS2034345-85-0
Molecular FormulaC19H15NO3S
Molecular Weight337.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
InChIInChI=1S/C19H15NO3S/c21-15(14-11-24-18-8-4-2-6-13(14)18)10-20-19(22)17-9-12-5-1-3-7-16(12)23-17/h1-9,11,15,21H,10H2,(H,20,22)
InChIKeyYJNMUPQTNPAMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 2034345-85-0): Structural Profile and Procurement Identifier


N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 2034345-85-0, molecular formula C₁₉H₁₅NO₃S, molecular weight 337.39 g/mol) is a synthetic research compound belonging to the benzofuran-2-carboxamide class. Its structure incorporates a benzofuran-2-carboxamide core linked via a 2-hydroxyethyl spacer to a benzothiophen-3-yl moiety, creating a dual-heterocyclic architecture that distinguishes it from single-scaffold benzofuran or benzothiophene carboxamides. The compound is supplied with a typical purity of ≥95% and is intended exclusively for research and development (non-human, non-therapeutic) use . The presence of both a hydrogen-bond-donating secondary hydroxyl group and a hydrogen-bond-accepting carboxamide carbonyl, combined with two aromatic heterocyclic systems capable of π–π stacking, confers a multi-modal molecular recognition profile that is structurally distinct from close analogs and formula isomers .

Why In-Class Analogs Cannot Substitute for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide in Research Procurement


Benzofuran-2-carboxamides and benzothiophene-2-carboxamides exhibit highly divergent biological activities depending on their N‑substitution pattern, linker composition, and heterocycle pairing [1]. At the class level, N-phenylbenzofuran-2-carboxamides promote Aβ42 fibrillogenesis (1.5- to 4.7-fold at 1–25 μM), while methoxyphenol-substituted analogs inhibit aggregation by up to 54%, demonstrating that seemingly minor structural perturbations invert pharmacological directionality [2]. Replacement of the benzothiophen-3-yl group with a thiophen-3-yl or furan-2-yl ring alters both π–π interaction geometry and lipophilicity, while deletion of the 2-hydroxyethyl linker removes a hydrogen-bond donor/acceptor that can determine target engagement selectivity. Even the formula-isomeric compound ezutromid (C₁₉H₁₅NO₃S, CAS 945531-77-1)—a benzoxazole scaffold with an ethylsulfonyl-naphthalene substitution—targets utrophin modulation (EC₅₀ 0.91 μM) rather than the cell adhesion or amyloid pathways associated with benzofuran-2-carboxamide architectures . Consequently, generic substitution across this chemotype space cannot preserve target profile, potency, or even direction of biological effect. The quantitative evidence below substantiates the specific differentiators that must govern selection of CAS 2034345-85-0 over its closest analogs.

Quantitative Differentiation Evidence for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 2034345-85-0) Versus Closest Analogs


Dual Heterocyclic Architecture vs. Single-Scaffold Benzofuran-2-Carboxamides: Structural and Pharmacophore Differentiation

CAS 2034345-85-0 is the only commercially available benzofuran-2-carboxamide that incorporates a benzothiophen-3-yl group via a 2-hydroxyethyl linker, creating a dual-aromatic system with two distinct heterocyclic π-surfaces (benzofuran + benzothiophene). In contrast, the benchmark class prototypes N-phenylbenzofuran-2-carboxamide (7a) and N-phenylbenzo[b]thiophene-2-carboxamide (7b) each contain only a single heterocyclic aromatic ring system paired with a simple phenyl substituent. Molecular docking studies on the class demonstrate that the orientation of the bicyclic aromatic ring (benzofuran vs. benzothiophene) is a major determinant of whether a compound inhibits or accelerates Aβ42 aggregation [1]. CAS 2034345-85-0 presents both heterocycles simultaneously, offering a bifunctional pharmacophore geometry not achievable with any single-scaffold comparator.

Medicinal chemistry Scaffold-based drug design π–π stacking interactions

Hydroxyethyl Linker vs. Des-Hydroxy Ethyl Linker: Hydrogen-Bond Donor Capacity Differentiation

CAS 2034345-85-0 possesses a secondary alcohol group on the ethylene linker (hydroxyethyl), providing one additional hydrogen-bond donor (HBD) compared to the des-hydroxy analog N-[2-(1-benzothiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide (molecular formula C₁₉H₁₅NO₂S, MW 321.4 g/mol). This single-atom difference (O vs. H₂) changes the HBD count from 1 to 2, directly impacting predicted aqueous solubility, target-binding hydrogen-bond networks, and metabolic vulnerability. Class-level SAR on benzofuran-2-carboxamides demonstrates that hydroxylation state on the linker profoundly influences biological potency and selectivity profiles . The des-hydroxy analog lacks this key pharmacophoric feature.

Physicochemical property optimization Solubility Ligand-target hydrogen bonding

Molecular Formula Isomer Differentiation: Benzofuran-Benzothiophene Carboxamide vs. Ezutromid (Benzoxazole-Naphthalene Scaffold)

CAS 2034345-85-0 and ezutromid (CAS 945531-77-1) share the identical molecular formula C₁₉H₁₅NO₃S and molecular weight (337.39 g/mol), yet their biological targets and therapeutic indications are non-overlapping. Ezutromid is a benzoxazole-based utrophin modulator (EC₅₀ = 0.91 μM in mouse myoblast reporter assay) developed for Duchenne muscular dystrophy, acting through AhR antagonism . CAS 2034345-85-0, by contrast, belongs to the benzofuran-2-carboxamide class, which literature demonstrates acts via cell adhesion molecule inhibition (E-selectin, ICAM-1, VCAM-1 downregulation) and Aβ42 aggregation modulation—pathways unrelated to utrophin regulation [1][2]. The benzofuran-2-carboxamide core of CAS 2034345-85-0 is a privileged scaffold for anti-inflammatory and neurodegnerative target engagement, whereas the benzoxazole core of ezutromid evolved from an entirely distinct lead optimization program.

Formula isomer discrimination Scaffold hopping Target selectivity

7-Methoxy Substitution Differentiation: Lipophilicity and Metabolic Stability Implications

The 7-methoxy analog N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2330083-19-5, MW 367.4 g/mol, C₂₀H₁₇NO₄S) introduces an additional methoxy substituent at the 7-position of the benzofuran ring. This substitution increases molecular weight by 30.0 Da (+8.9%) and adds a potential site for O-dealkylation by CYP450 enzymes, thereby introducing metabolic soft-spot liability that is absent in CAS 2034345-85-0. Literature on benzofuran-2-carboxamide SAR demonstrates that ring substitution patterns on the benzofuran core significantly modulate both potency and metabolic stability profiles . For programs requiring an unsubstituted benzofuran core as a baseline for subsequent SAR exploration or as a metabolic-stability-optimized starting point, CAS 2034345-85-0 represents a cleaner scaffold.

Metabolic stability CYP450 liability Lipophilicity optimization

Class-Level Evidence: Benzofuran-2-Carboxamide Scaffold Enables Potent Cell Adhesion Molecule Inhibition

The benzofuran-2-carboxamide scaffold to which CAS 2034345-85-0 belongs has been validated as an inhibitor of leukocyte adhesion to activated endothelial cells through downregulation of E-selectin, ICAM-1, and VCAM-1 expression. In the foundational SAR study by Boschelli et al. (1995), benzofuran-2-carboxamide and benzo[b]thiophene-2-carboxamide analogs demonstrated concentration-dependent inhibition of adhesion molecule upregulation, with the lead compound PD 144795 (a benzothiophene-2-carboxamide-1-oxide) achieving oral anti-inflammatory activity in multiple in vivo models [1]. CAS 2034345-85-0 combines both the benzofuran-2-carboxamide pharmacophore and a benzothiophene moiety in a single entity, structurally converging the two active chemotypes described in this foundational work. In contrast, single-scaffold N-phenylbenzofuran-2-carboxamide analogs lack the benzothiophene component shown in the same study to independently confer anti-adhesion activity.

Anti-inflammatory Endothelial cell adhesion E-selectin inhibition

Class-Level Evidence: Benzofuran-2-Carboxamides as Bifunctional Aβ42 Aggregation Modulators

Benzofuran-2-carboxamide derivatives have been demonstrated to act as concentration-dependent modulators of Aβ42 aggregation, capable of either inhibiting or accelerating fibrillogenesis depending on peripheral substitution. In the 2024 study by Zhao et al., N-phenylbenzofuran-2-carboxamide derivatives with a methoxyphenol pharmacophore achieved up to 54% inhibition of Aβ42 aggregation (compound 4b at 25 μM), while compounds with a 4-methoxyphenyl ring exhibited up to 2.7-fold acceleration of fibrillogenesis (compound 4d at 25 μM) [1]. Critically, select derivatives provided significant neuroprotection to mouse hippocampal HT22 neuronal cells against Aβ42-induced cytotoxicity. The structurally simpler N-phenylbenzofuran-2-carboxamide (7a) was independently shown to promote Aβ42 aggregation 1.5- to 4.7-fold (at 1–25 μM) while preserving HT22 cell viability at ~74% compared to ~20% for Aβ42-treated controls [2]. CAS 2034345-85-0, as a benzofuran-2-carboxamide with a distinct N-substitution pattern (benzothiophen-3-yl-hydroxyethyl), occupies an unexplored region of this SAR landscape with potential for unique aggregation modulation behavior.

Alzheimer's disease Amyloid-beta Neuroprotection

Recommended Research Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide (CAS 2034345-85-0)


Structure–Activity Relationship (SAR) Expansion of Benzofuran-2-Carboxamide Anti-Inflammatory Agents

CAS 2034345-85-0 is positioned as a key SAR probe for programs building on the foundational benzofuran-2-carboxamide and benzo[b]thiophene-2-carboxamide anti-adhesion molecule pharmacology established by Boschelli et al. (J Med Chem 1995) [1]. By incorporating both heterocyclic systems into a single molecular entity, it enables head-to-head comparison with mono-scaffold analogs in E-selectin/ICAM-1/VCAM-1 endothelial cell adhesion assays. Its unsubstituted benzofuran core serves as a baseline for iterative introduction of substituents, while the hydroxyethyl linker provides a vector for further chemical diversification without confounding metabolic liabilities.

Amyloid-Beta Aggregation Pharmacological Tool Development

The benzofuran-2-carboxamide scaffold has proven capacity to either inhibit Aβ42 aggregation (up to 54%) or accelerate fibrillogenesis (up to 4.7-fold) depending on N-substitution pattern [2][3]. CAS 2034345-85-0 presents a benzothiophen-3-yl-hydroxyethyl N-substitution that is structurally distinct from all published Aβ modulators in this chemotype. This compound can serve as a novel pharmacological tool to probe how dual-heterocyclic substitution (benzofuran + benzothiophene) influences the aggregation pathway, potentially revealing new mechanisms of fibrillogenesis modulation. Thioflavin-T kinetic assays, electron microscopy, and HT22 neuroprotection studies provide validated experimental frameworks for its characterization [2].

Formula-Isomer Selectivity Profiling in Chemoproteomics

Because CAS 2034345-85-0 shares the exact molecular formula C₁₉H₁₅NO₃S with the clinically studied compound ezutromid (CAS 945531-77-1) yet possesses a completely distinct scaffold architecture (benzofuran-2-carboxamide vs. benzoxazole) , it is an ideal probe for formula-isomer selectivity studies. Parallel proteome-wide affinity profiling of both formula isomers can deconvolve the contribution of scaffold topology vs. gross physicochemical properties to target engagement, informing scaffold-hopping strategies in drug discovery programs. This application is uniquely enabled by the formula-identical, scaffold-divergent relationship between these two compounds.

Baseline Scaffold for Metabolic Stability Optimization of Dual-Heterocyclic Carboxamides

The absence of a 7-methoxy substituent on the benzofuran ring of CAS 2034345-85-0 eliminates the CYP450 O-demethylation liability present in the 7-methoxy analog (CAS 2330083-19-5). This makes CAS 2034345-85-0 the preferred starting scaffold for metabolic stability optimization campaigns, where the unsubstituted benzofuran core allows systematic introduction of metabolically stable substituents. Comparative metabolic stability assays in human liver microsomes or hepatocytes between CAS 2034345-85-0 and the 7-methoxy analog can quantify the metabolic liability differential and guide rational design.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.